molecular formula C19H20ClN5O2 B12250291 N-(2-chlorophenyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide

N-(2-chlorophenyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide

Cat. No.: B12250291
M. Wt: 385.8 g/mol
InChI Key: FPEACXXJBRPWGW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure combining a chlorophenyl group, an imidazo[1,2-b]pyridazin-6-yloxy moiety, and a piperidine carboxamide group, making it a valuable subject for synthetic and functional studies.

Properties

Molecular Formula

C19H20ClN5O2

Molecular Weight

385.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxamide

InChI

InChI=1S/C19H20ClN5O2/c20-15-3-1-2-4-16(15)22-19(26)24-10-7-14(8-11-24)13-27-18-6-5-17-21-9-12-25(17)23-18/h1-6,9,12,14H,7-8,10-11,13H2,(H,22,26)

InChI Key

FPEACXXJBRPWGW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide typically involves multi-step reactions The initial steps often include the formation of the imidazo[1,2-b]pyridazin-6-yloxy moiety through cyclization reactionsThe final step involves the coupling of the piperidine carboxamide group under controlled conditions to ensure the integrity of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of high-throughput synthesis techniques, including automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the reaction time and resource consumption .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

N-(2-chlorophenyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-({imidazo[1,2-a]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide
  • N-(2-chlorophenyl)-4-({imidazo[1,2-c]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide

Uniqueness

N-(2-chlorophenyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its distinct arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for research and development .

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